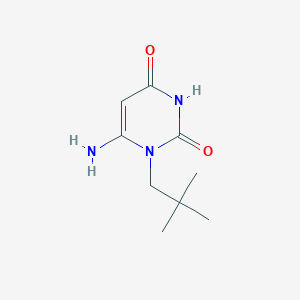

6-Amino-1-neopentyluracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

6-amino-1-(2,2-dimethylpropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)5-12-6(10)4-7(13)11-8(12)14/h4H,5,10H2,1-3H3,(H,11,13,14) |

InChI Key |

VBGNLSHFXFZPEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN1C(=CC(=O)NC1=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 1 Neopentyluracil and Analogous Uracil Frameworks

Established Synthetic Pathways for 6-Amino-1-neopentyluracil

While a dedicated, published synthesis for this compound is not extensively documented in readily available literature, its synthesis can be conceived through established principles of pyrimidine (B1678525) chemistry. A common and logical approach involves the condensation of a substituted urea (B33335) with a three-carbon component. For this compound, this would likely begin with the synthesis of N-neopentylurea. This intermediate can be prepared through the reaction of neopentyl isocyanate with ammonia (B1221849) or by reacting neopentylamine (B1198066) with a source of cyanic acid.

Subsequently, the N-neopentylurea would undergo a cyclocondensation reaction with a suitable C3-synthon that would introduce the C4, C5, and C6 atoms of the uracil (B121893) ring, along with the 6-amino group. A classic choice for this is cyanoacetic acid or its esters. The reaction typically proceeds in the presence of a base, such as sodium ethoxide, which facilitates the cyclization to form the 6-aminouracil (B15529) ring.

An alternative established route involves the initial formation of a 6-aminouracil core, followed by the selective alkylation at the N-1 position. 6-Aminouracil itself is commercially available or can be synthesized from the condensation of urea and cyanoacetic acid. The subsequent alkylation with a neopentyl halide (e.g., neopentyl bromide) would introduce the desired substituent. However, a significant challenge in this approach is controlling the regioselectivity of the alkylation, as both N-1 and N-3 positions of the uracil ring are susceptible to alkylation. researchgate.net The reaction conditions, including the choice of base and solvent, would need to be carefully optimized to favor N-1 substitution.

Innovative Synthetic Approaches to 6-Aminouracil Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the construction of diverse uracil scaffolds. These innovative approaches offer advantages in terms of reaction efficiency, atom economy, and the ability to generate molecular complexity.

Modern condensation strategies often employ activating agents or catalysts to improve yields and reaction conditions. For the synthesis of 6-aminouracil derivatives, the condensation between a urea and a β-keto ester or a malonic acid derivative remains a fundamental approach. chemijournal.com Innovations in this area include the use of microwave irradiation to accelerate reaction times and improve yields. Furthermore, solid-phase synthesis techniques have been adapted for the preparation of uracil libraries, allowing for the rapid generation of diverse analogs.

The direct condensation of purine (B94841) and pyrimidine nucleobases with ribose to form ribonucleosides in aqueous microdroplets has been demonstrated as a key step in prebiotic RNA formation, highlighting the fundamental nature of condensation reactions in nucleobase chemistry. wikipedia.org While not directly applicable to the synthesis of this compound, it underscores the power of condensation reactions in forming key biological molecules.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in heterocyclic chemistry. nih.gov 6-Aminouracil is a versatile building block in MCRs for the synthesis of various fused heterocyclic systems. rsc.org For instance, the Biginelli reaction, a classic MCR, can be adapted to produce dihydropyrimidinones, which can be further functionalized to uracil derivatives. chemijournal.com

MCRs involving 6-aminouracil, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of complex fused pyrimidine scaffolds in a single step. These reactions are often catalyzed and can be performed under environmentally benign conditions. The diversification of the resulting scaffolds can be achieved by simply varying the starting components, making MCRs an attractive strategy for generating libraries of uracil derivatives for biological screening.

Cyclization reactions are fundamental to the formation of the pyrimidine ring of uracil. Innovative approaches focus on novel cyclization precursors and conditions. For example, the synthesis of uracil derivatives can be achieved through the cyclization of acyclic precursors that are themselves assembled through modern synthetic methods like cross-coupling reactions.

Furthermore, intramolecular cyclization strategies have been developed. For instance, a suitably functionalized acyclic urea derivative can be designed to undergo a base- or acid-catalyzed cyclization to form the uracil ring. The strategic placement of functional groups in the acyclic precursor can direct the cyclization to yield a specific substitution pattern on the uracil core. The generation of a "uracilyne," a highly reactive heteroaryne analogue of uracil, allows for subsequent [4+2], [3+2], and [2+2] cycloaddition reactions, leading to the formation of novel functionalized uracil derivatives. digitellinc.com

The use of catalysts has significantly advanced the synthesis of uracil derivatives, offering milder reaction conditions, improved selectivity, and higher yields. Both metal-based and organocatalysts have been employed. For instance, palladium-catalyzed cross-coupling reactions are used to introduce substituents at various positions of the uracil ring. googleapis.com

Nano-catalysts are also gaining prominence in the synthesis of pyridopyrimidine compounds, which can be derived from 6-aminouracil. rsc.org These catalysts offer high surface area and reactivity, often leading to improved reaction efficiency. For example, nano-MgO has been used to catalyze the one-pot, multicomponent synthesis of tetrahydropyrido[2,3-d]pyrimidine analogs from 6-aminouracil, aryl aldehydes, and malononitrile (B47326). rsc.org Organocatalysis has also been successfully applied in the asymmetric synthesis of carbocycle-fused uracils through [4+2] cycloadditions, demonstrating the potential for creating chiral uracil derivatives. researchgate.netunipr.it

Preparation of Related Alkyl-Substituted 6-Aminouracils

The synthesis of various N-alkyl and C5/C6-alkyl substituted 6-aminouracils provides valuable insights into the methodologies that could be applied to the synthesis of this compound. The alkylation of 6-aminouracil is a common method for introducing alkyl groups at the nitrogen atoms. researchgate.net The regioselectivity of this reaction is a key consideration, and various strategies have been developed to control it, including the use of protecting groups and specific reaction conditions.

For instance, the reaction of 6-amino-2-thiouracil (B86922) with bromine in acetic acid yields the 5-bromo derivative, which can then undergo alkylation. ekb.eg The treatment of 1-benzyl- or 1-methyl-6-chlorouracil with primary amines, followed by a series of transformations including nitrosation, reduction, formylation, and dehydro-cyclization, leads to the formation of xanthine (B1682287) derivatives, which are structurally related to uracils. researchgate.net

The synthesis of 6-amino-5-carboxamidouracils as precursors for 8-substituted xanthines often involves the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids. frontiersin.org This highlights the utility of substituted 6-aminouracils as key intermediates in the synthesis of other important heterocyclic compounds.

Table of Research Findings on Uracil Synthesis

| Methodology | Reactants | Product Type | Key Features |

|---|---|---|---|

| Condensation Reaction | N-substituted urea, Cyanoacetic acid ester | 6-Aminouracil derivative | Classic, base-catalyzed cyclization |

| Multi-Component Reaction (MCR) | 6-Aminouracil, Aldehyde, Active methylene compound | Fused pyrimidine scaffold | High efficiency, scaffold diversity |

| Strategic Cyclization | Acyclic urea precursor with functional groups | Substituted uracil | Intramolecular, controlled substitution |

| Catalytic Synthesis | Uracil derivative, Coupling partner | Functionalized uracil | Mild conditions, high selectivity (e.g., Pd-catalyzed) |

| Alkylation | 6-Aminouracil, Alkyl halide | N-Alkyl-6-aminouracil | Control of regioselectivity is crucial |

Synthesis of 6-Amino-1,3-dimethyluracil (B104193)

The synthesis of 6-amino-1,3-dimethyluracil is well-established, with a predominant method involving a two-step process: the condensation of a urea derivative with a cyanoacetic acid derivative, followed by a cyclization reaction.

A widely employed approach involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid in the presence of acetic anhydride. patsnap.comchemicalbook.com This reaction forms the intermediate, N,N'-dimethyl-N-(cyanoacetyl)urea. Subsequent treatment of this intermediate under alkaline conditions induces an intramolecular cyclization to yield the final 6-amino-1,3-dimethyluracil product. patsnap.comchemicalbook.com The efficiency of this method can be enhanced by careful control of reaction parameters. For instance, the initial condensation is often performed in a nearly anhydrous environment to minimize side reactions. patsnap.com The subsequent cyclization is typically carried out by adding a base, such as an alkali metal hydroxide, to adjust the pH to a range of 9.0-9.5, and the reaction is often heated to between 90-95°C to ensure complete ring closure. google.com

An alternative, though less common, method for the preparation of 6-amino-1,3-dimethyluracil has also been reported. This procedure utilizes the reaction of sodium amide with dry dimethylurea and ethyl cyanoacetate (B8463686) in a xylene solvent.

The table below summarizes the key reactants and conditions for the primary synthesis method of 6-amino-1,3-dimethyluracil.

| Reactant 1 | Reactant 2 | Condensing Agent | Cyclization Condition | Key Parameters |

| 1,3-Dimethylurea | Cyanoacetic Acid | Acetic Anhydride | Alkaline (e.g., NaOH) | Anhydrous initial step; pH 9.0-9.5 and 90-95°C for cyclization |

Synthesis of 6-Amino-1-methyluracil (B114629)

The synthesis of 6-amino-1-methyluracil typically follows a similar cyclocondensation strategy to its dimethylated counterpart. The most common route involves the reaction of methylurea (B154334) with a cyanoacetate ester, such as ethyl cyanoacetate, in the presence of a strong base. chemicalbook.comguidechem.com

In a representative procedure, sodium metal is dissolved in anhydrous ethanol (B145695) to generate sodium ethoxide in situ. chemicalbook.comguidechem.com To this basic solution, methylurea and ethyl cyanoacetate are added. The reaction mixture is then heated under reflux for an extended period, typically around 10 to 12 hours, to facilitate the condensation and subsequent cyclization. chemicalbook.com Following the reflux, the reaction is cooled, and the product is precipitated by acidifying the mixture, for instance, by adjusting the pH to 6 with acetic acid. chemicalbook.com The resulting solid is then collected by filtration and washed to afford 6-amino-1-methyluracil. A yield of 72% has been reported for this method. juniperpublishers.com

This synthetic approach provides a reliable and straightforward pathway to this monosubstituted 6-aminouracil derivative, which is a valuable building block for more complex heterocyclic structures.

The following table outlines the typical reactants and conditions for the synthesis of 6-amino-1-methyluracil.

| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Condition | Reported Yield |

| Methylurea | Ethyl Cyanoacetate | Sodium in Anhydrous Ethanol | Reflux for 10-12 hours | 72% |

Synthesis of 6-Amino-1,3-dipropyluracil (B15783)

The synthesis of 6-amino-1,3-dipropyluracil follows the general principle of uracil synthesis through the condensation of a disubstituted urea with a derivative of cyanoacetic acid. In this specific case, 1,3-dipropylurea (B139544) serves as the key starting material, reacting with a suitable C3-synthon like ethyl cyanoacetate in the presence of a base to construct the pyrimidine ring.

This method is analogous to the synthesis of other N,N'-dialkyl-6-aminouracils. The reaction is initiated by a base, such as sodium ethoxide, which deprotonates the ethyl cyanoacetate, making it a more potent nucleophile. This is followed by the addition of 1,3-dipropylurea. The mixture is then heated, typically under reflux, to drive the condensation and subsequent intramolecular cyclization, which results in the formation of the 6-aminouracil ring system. The final product is then isolated after an acidic workup. While this is the logical and established pathway for this class of compounds, specific, detailed experimental data such as reaction times, temperatures, and yields for the synthesis of 6-amino-1,3-dipropyluracil are not extensively detailed in readily available literature, though its use as a reactant in subsequent syntheses is documented.

The table below details the proposed reactants for the synthesis of 6-amino-1,3-dipropyluracil based on established methodologies for analogous compounds.

| Reactant 1 | Reactant 2 | Proposed Base/Solvent | General Reaction Condition |

| 1,3-Dipropylurea | Ethyl Cyanoacetate | Sodium Ethoxide in Ethanol | Heating under Reflux |

Chemical Reactivity and Mechanistic Studies of 6 Amino 1 Neopentyluracil Derivatives

Exploration of Reactivity Profiles in Organic Transformations

The 6-aminouracil (B15529) scaffold, including 6-Amino-1-neopentyluracil, exhibits a rich and dualistic reactivity profile rooted in its electronic structure. The pyrimidine (B1678525) ring, substituted with an amino group at the C6 position and possessing an unsubstituted C5 position, can be classified as a cyclic enamine. This enamine character is central to its chemical behavior, creating distinct nucleophilic centers that dictate its interactions with electrophilic reagents.

The structure of an enamine can be depicted as a resonance hybrid, with electron density delocalized between the nitrogen atom of the amino group and the β-carbon atom of the enamine system (the C5 position of the uracil (B121893) ring). Consequently, electrophilic attack can theoretically occur at two primary sites: the exocyclic 6-amino group and the C5 carbon atom. In practice, the attack on the β-carbon (C5) is often favored, leading to the formation of an iminium salt intermediate.

This dual nucleophilicity is evident in various transformations. For instance, the reaction of 6-aminouracil derivatives with certain electrophiles can lead to substitution at either the C5 position or the 6-amino group, depending on the nature of the electrophile and the reaction conditions. This reactivity makes 6-aminouracil derivatives versatile synthons for the construction of a wide array of fused heterocyclic systems.

The nucleophilic C5 and 6-amino sites of 6-aminouracil derivatives readily react with a variety of electrophiles, including aldehydes. The reaction with aromatic aldehydes can proceed via different pathways. One common reaction involves the condensation of two molecules of the uracil derivative with one molecule of an aldehyde at the C5 position, leading to the formation of methylene-bridged bis(6-aminouracil) derivatives. This transformation can be catalyzed by various agents, including surfactants like sodium dodecyl sulfate (B86663) (SDS) or solid acids like β-cyclodextrin-SO3H, often using water as a green solvent.

Alternatively, under specific conditions, the reaction between 6-aminouracil and aromatic aldehydes can result in the formation of Schiff bases at the 6-amino group. Mechanistic considerations suggest that the 6-amino group is significantly more nucleophilic than the C5-carbon, favoring the formation of the imine (Schiff base) product initially. These Schiff bases are valuable intermediates that can undergo subsequent cycloaddition reactions, for example, with thioglycolic acid to yield thiazolidinylpyrimidine derivatives.

Beyond aldehydes, 6-aminouracil derivatives engage in reactions with a broad spectrum of electrophiles. These include α,β-unsaturated ketones (chalcones), maleimides, maleic anhydride, and isothiocyanates. The reaction with chalcones, for example, can lead to the formation of fused pyridopyrimidine systems through a Michael addition followed by cyclization.

Table 1: Reactivity of 6-Aminouracil Derivatives with Various Electrophiles

| Electrophile | Catalyst/Conditions | Product Type |

| Aromatic Aldehydes | β-cyclodextrin-SO3H, Water, 100°C | Bis(6-aminouracil-5-yl)methanes |

| Aromatic Aldehydes | K₂CO₃, DMF, Reflux | Schiff Bases (at 6-amino group) |

| α,β-Unsaturated Ketones | Acetic Acid or Triethylamine | Pyrido[2,3-d]pyrimidines |

| Thioglycolic Acid (on Schiff base) | Anhydrous ZnCl₂, Benzene | 6-Thiazolidinylpyrimidines |

| Malononitrile (B47326) / Sodium Azide | Basic medium / 0°C | 5-Amino-1,2,3-triazole-4-carbonitriles |

The inherent electronic properties of the 6-aminouracil ring system make it a candidate for participating in cycloaddition reactions to form annulated (fused-ring) products. The π-system of the uracil core can act as a component in various pericyclic reactions.

Specifically, intramolecular cycloadditions have been demonstrated with suitably functionalized uracil derivatives. For instance, 6-(tertiary amino)uracils react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a 1,5-electrocyclisation to yield 5,6-dihydropyrrolo[2,3-d]pyrimidines. Furthermore, uracil derivatives with appropriate side chains can undergo intramolecular 1,6-cycloaddition reactions to afford fused 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines.

While the 6-aminouracil moiety itself can be considered a diene component in formal [4+2] cycloadditions like the Diels-Alder reaction, its utility is more commonly realized in aza-Diels-Alder reactions or other cycloadditions that build upon intermediates derived from the uracil core. For example, Schiff base intermediates formed from the 6-amino group can participate in cycloaddition reactions. The reaction of 5,6-diaminouracils with arylidenecyclopentanones results in the formation of 5-azomethines, which are poised for further cyclization steps. These reactions are pivotal for building complex polyheterocyclic structures fused to the pyrimidine core.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for transformations involving 6-aminouracil derivatives often relies on a combination of spectroscopic analysis of intermediates and products, and computational studies. While detailed kinetic studies identifying specific rate-limiting steps for this compound are not extensively documented in readily available literature, mechanistic pathways can be inferred from the observed products and the influence of reaction conditions.

For example, in the multi-step synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracils and α,β-unsaturated ketones, the initial step is a Michael-type nucleophilic addition of the C5-carbon of the uracil to the β-carbon of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic product. The rate-limiting step in such a sequence can vary depending on the specific substrates and conditions but is often either the initial Michael addition or the final aromatization step. Spectroscopic techniques like NMR and IR are crucial for identifying intermediates, such as the initial Michael adduct or the dihydropyridopyrimidine, which provides evidence for the proposed pathway.

Reaction conditions and the choice of catalyst play a critical role in modulating the reaction mechanism and directing the outcome of reactions with 6-aminouracil derivatives. The dual nucleophilicity of the core means that subtle changes in the reaction environment can shift the site of electrophilic attack or alter the stability of intermediates, leading to different products.

A clear example is the reaction with α,β-unsaturated ketones (chalcones). When conducted in the presence of a basic catalyst like triethylamine, the reaction tends to favor the formation of fully aromatized 5,7-diarylpyrido[2,3-d]pyrimidines. In contrast, performing the reaction in an acidic medium, such as glacial acetic acid, increases the yield of the non-aromatized 5,8-dihydropyrido[2,3-d]pyrimidine intermediates. This suggests that the acid stabilizes the dihydro intermediate or that the base facilitates the final oxidation/elimination step required for aromatization.

Similarly, catalyst-free conditions can be employed under photochemical promotion. The sulfenylation at the C5-position of 6-aminouracils can be achieved by reacting them with thiols under visible light irradiation in DMSO, without the need for any external catalyst. This highlights how energy input (light) can modulate the reactivity and mechanism, likely proceeding through a radical pathway.

Table 2: Influence of Catalysis on Reaction Pathways of 6-Aminouracil Derivatives

| Reaction Type | Catalyst/Condition | Mechanistic Role / Product Outcome |

| Reaction with α,β-Unsaturated Ketones | Basic Catalyst (e.g., Triethylamine) | Promotes formation of aromatized pyrido[2,3-d]pyrimidines. |

| Reaction with α,β-Unsaturated Ketones | Acidic Catalyst (e.g., Acetic Acid) | Favors isolation of 5,8-dihydropyrido[2,3-d]pyrimidine intermediates. |

| Reaction with Aldehydes | FeCl₃·6H₂O in Water | Catalyzes a domino reaction leading to 5-alkylidenebarbituric acids. |

| Sulfenylation with Thiols | Visible Light (Catalyst-free) | Promotes C-S bond formation at the C5 position via a likely radical pathway. |

Spectroscopic Characterization of Reaction Intermediates

The direct spectroscopic observation and characterization of reaction intermediates of this compound and its derivatives are challenging due to the high reactivity and transient nature of these species. Mechanistic studies of related 6-aminouracil compounds suggest that reactions, particularly electrophilic substitution at the C5 position, proceed through short-lived cationic intermediates. While detailed spectroscopic data for the intermediates of this compound itself are not extensively reported in the scientific literature, the principles of physical organic chemistry and studies on analogous systems allow for a general understanding of how these intermediates would be characterized.

The primary type of reaction intermediate encountered in the chemistry of 6-aminouracil derivatives is a resonance-stabilized cation, often referred to as a Wheland-type intermediate. This intermediate is formed, for example, during electrophilic addition to the electron-rich C5 position of the uracil ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be pivotal in identifying and characterizing such species, typically under specialized conditions like low temperatures to increase their lifetime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Should an intermediate be successfully trapped, ¹H and ¹³C NMR spectroscopy would provide significant structural information. For a Wheland-type intermediate formed by the attack of an electrophile (E+) at the C5 position, the following spectral changes would be anticipated:

¹H NMR: The disappearance of the sharp singlet corresponding to the C5-H proton would be a key indicator of the reaction at this site. The protons on the neopentyl group and the amino group would likely experience downfield shifts due to the positive charge delocalized onto the pyrimidine ring.

¹³C NMR: A significant upfield shift for the C5 carbon would be expected as its hybridization changes from sp² to sp³. Conversely, the C4 and C6 carbons would likely show downfield shifts due to their involvement in resonance stabilization of the positive charge.

Infrared (IR) Spectroscopy

IR spectroscopy would be instrumental in observing changes in the bonding environment of the uracil ring and its substituents. Key expected changes for a reaction intermediate include:

Shifts in the carbonyl stretching frequencies (typically around 1650-1750 cm⁻¹) due to changes in the electronic distribution within the ring.

Alterations in the N-H stretching and bending vibrations of the amino group, reflecting its involvement in resonance stabilization of the cationic intermediate.

Mass Spectrometry (MS)

Mass spectrometry, particularly techniques like Electrospray Ionization (ESI-MS), is a powerful tool for detecting and characterizing transient charged intermediates in solution. csbsju.edu By analyzing the reaction mixture directly, it is possible to observe the mass-to-charge ratio of cationic intermediates. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the elemental composition of the intermediate.

The following table provides a hypothetical summary of the expected spectroscopic data for a Wheland-type intermediate of this compound formed during an electrophilic substitution reaction. It is important to note that these are predicted values based on general principles and not experimentally determined data for this specific compound.

| Spectroscopic Technique | Expected Observations for Reaction Intermediate |

| ¹H NMR | Disappearance of C5-H signal; Downfield shift of N-H and neopentyl protons. |

| ¹³C NMR | Significant upfield shift of C5; Downfield shifts of C4 and C6. |

| IR Spectroscopy | Shift in C=O stretching frequencies; Changes in N-H vibrational modes. |

| Mass Spectrometry | Detection of a cationic species with a mass corresponding to [this compound + Electrophile]⁺. |

Further detailed mechanistic studies, potentially employing advanced techniques such as stopped-flow spectroscopy or the use of matrix isolation, would be necessary to fully characterize the fleeting intermediates involved in the chemical transformations of this compound.

Computational Chemistry and Theoretical Insights into 6 Amino 1 Neopentyluracil

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in dissecting the electronic landscape of a molecule. These computations provide a detailed picture of how electrons are distributed and how they influence the molecule's chemical properties. For 6-Amino-1-neopentyluracil, these calculations offer a window into its reactivity and spectral characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. wikipedia.org

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These are example values for illustrative purposes and would need to be confirmed by specific quantum chemical calculations for this compound.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the amino group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amino group and potentially the neopentyl group would exhibit positive potential, marking them as sites for nucleophilic interaction. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. researchgate.net

Computational methods can accurately predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. researchgate.netaimspress.com Theoretical vibrational frequency calculations can help in the assignment of experimental spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the stretching of the N-H bonds in the amino group, C=O stretching in the uracil (B121893) ring, and various C-N and C-C stretching and bending modes.

Electronic spectra, calculated using methods like Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound

| Spectral Type | Predicted Feature | Assignment |

| Vibrational (IR) | ~3400-3500 cm⁻¹ | N-H stretching (amino group) |

| ~1650-1700 cm⁻¹ | C=O stretching | |

| Electronic (UV-Vis) | ~260-280 nm | π → π* transition |

Note: These are generalized predictions based on the functional groups present and require specific calculations for accurate values.

Conformation and Stability Analysis of this compound

The neopentyl group attached to the nitrogen atom at position 1 of the uracil ring introduces conformational flexibility. A thorough conformational analysis is necessary to identify the most stable three-dimensional structure of the molecule. This involves systematically rotating the single bonds and calculating the potential energy of each resulting conformer. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. Such studies can reveal the preferred orientation of the bulky neopentyl group relative to the uracil ring and how this orientation might influence the molecule's interactions and reactivity.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can also be employed to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, theoretical modeling could be used to study the mechanism of electrophilic substitution on the uracil ring or reactions involving the amino group.

6 Amino 1 Neopentyluracil and Its Derivatives As Precursors in Advanced Heterocyclic Synthesis

Utilization in the Synthesis of Purine (B94841) Derivatives

The structural analogy between pyrimidines and purines has inspired synthetic chemists to develop methods for converting the former into the latter. The Traube purine synthesis, a classic and reliable method, extensively utilizes 6-aminouracil (B15529) derivatives for the construction of the purine core, particularly xanthine (B1682287) and its analogues. nih.govbiointerfaceresearch.comscispace.com This multi-step process involves the systematic construction of the imidazole (B134444) ring onto the existing pyrimidine (B1678525) framework.

The general synthetic pathway commences with the nitrosation of a 1,3-disubstituted-6-aminouracil at the C5 position, typically using sodium nitrite (B80452) in an acidic medium, to yield a 6-amino-5-nitrosouracil (B44844) derivative. biointerfaceresearch.com This intermediate is then subjected to reduction, commonly through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), to produce the crucial 1,3-dialkyl-5,6-diaminouracil. biointerfaceresearch.com This highly reactive diamine is the direct precursor to the purine ring system.

The final ring-closure to form the imidazole portion can be achieved through several methods:

Condensation with Aldehydes: Reaction of the 5,6-diaminouracil (B14702) with various aldehydes results in an imine intermediate, which undergoes oxidative cyclization to furnish the 8-substituted xanthine. nih.govbiointerfaceresearch.com

Reaction with Carboxylic Acids or Acid Chlorides: Acylation of the 5-amino group with a carboxylic acid (often activated with a coupling agent like EDCI) or an acid chloride forms a 6-amino-5-carboxamidouracil. nih.govfrontiersin.org Subsequent base-catalyzed cyclization, typically by heating with aqueous sodium hydroxide, yields the 8-substituted xanthine. biointerfaceresearch.com

Reaction with Formamide (B127407): Heating the 5,6-diaminouracil with formamide or formylating agents can lead to the formation of xanthine derivatives. researchgate.net

A more contemporary approach to xanthine synthesis involves a double-amidination reaction starting from 6-chlorouracils. This method circumvents the traditional nitrosation and reduction steps, offering a more concise route to the purine scaffold. scispace.com Another strategy involves the oxidative cyclization of Michael-type adducts formed from the reaction of 6-aminouracils with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). rsc.org

| Step | Reagents & Conditions | Intermediate/Product | Reference |

| 1. Nitrosation | 6-Aminouracil derivative, NaNO₂, Acetic Acid | 6-Amino-5-nitrosouracil | biointerfaceresearch.com |

| 2. Reduction | 6-Amino-5-nitrosouracil, H₂, Pd/C | 5,6-Diaminouracil | biointerfaceresearch.com |

| 3a. Cyclization | 5,6-Diaminouracil, Aldehyde (R-CHO), Oxidizing Agent | 8-Substituted Xanthine | nih.gov |

| 3b. Cyclization | 5,6-Diaminouracil, Carboxylic Acid (R-COOH) or Acid Chloride, then NaOH (reflux) | 8-Substituted Xanthine | biointerfaceresearch.com |

Role in the Construction of Pyrido[2,3-d]pyrimidine (B1209978) Systems

The pyrido[2,3-d]pyrimidine scaffold is a prominent "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. 6-Aminouracil derivatives serve as a key starting material for accessing this bicyclic system through annulation reactions that construct the pyridine (B92270) ring.

A common and effective strategy involves the reaction of 6-aminouracils with α,β-unsaturated ketones (chalcones). researchgate.net This reaction proceeds via an initial Michael addition of the C5 position of the uracil (B121893) to the enone, followed by cyclization and dehydration to form the dihydropyridopyrimidine, which can then be oxidized to the aromatic pyrido[2,3-d]pyrimidine. The reaction conditions, such as the use of acidic or basic catalysts, can influence the ratio of the dihydro and fully aromatized products. researchgate.net

Another well-established method is the condensation of 6-aminouracil derivatives with dicarbonyl compounds or their equivalents. For instance, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in aprotic solvents like dimethylformamide (DMF) can lead to the formation of the pyridone-fused pyrimidine system. scispace.com Multicomponent reactions (MCRs) have also been extensively developed. The three-component condensation of a 6-aminouracil, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or cyanoacetamide) provides a direct and efficient route to highly functionalized pyrido[2,3-d]pyrimidines. researchgate.net

| Reactants | Reagent(s) | Resulting Scaffold | Reference |

| 6-Aminouracil, Aromatic Aldehyde, Malononitrile | Base catalyst (e.g., piperidine) | 7-Amino-5-aryl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carbonitrile | researchgate.net |

| 6-Aminouracil, α,β-Unsaturated Ketone (Chalcone) | Acetic Acid or DMF | 5,7-Diaryl-pyrido[2,3-d]pyrimidine | researchgate.net |

| 6-Aminouracil derivative, Dimethyl acetylenedicarboxylate | Aprotic solvent (e.g., DMF) | 5-Carbomethoxy-pyrido[2,3-d]pyrimidine-2,4,7-trione | scispace.com |

Application in the Formation of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of heterocyclic compounds with significant biological activities, including antiviral and anticancer properties. The synthesis of this scaffold from 6-aminouracil precursors involves the construction of the five-membered pyrrole (B145914) ring.

One-pot, three-component reactions are particularly effective for this transformation. For example, the reaction of 6-amino-1,3-dimethyluracil (B104193) with arylglyoxals and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) yields polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. frontiersin.org This approach is valued for its efficiency, mild reaction conditions, and adherence to the principles of green chemistry.

Cascade annulation reactions provide another powerful route. An I₂/DMSO promoted cascade reaction between 6-amino-1,3-dimethyluracil and aurones has been developed to afford natural product analogues containing the pyrrolo[2,3-d]pyrimidine core. biointerfaceresearch.com This process involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring-opening in a single operational step, showcasing high atom economy and synthetic efficiency. biointerfaceresearch.com

| 6-Aminouracil Derivative | Co-Reactant(s) | Key Reagents/Catalyst | Resulting Product Type | Reference |

| 6-Amino-1,3-dimethyluracil | Arylglyoxals, Barbituric acid derivatives | TBAB | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | frontiersin.org |

| 6-Amino-1,3-dimethyluracil | Aurones | I₂ / DMSO | Pyrrolo[2,3-d]pyrimidine analogues | biointerfaceresearch.com |

Development of Other Fused and Annulated Heterocyclic Scaffolds

The reactivity of 6-aminouracil extends beyond the synthesis of the aforementioned systems, enabling access to a broader landscape of fused heterocycles. Its ability to participate in multicomponent reactions makes it a valuable precursor for generating molecular diversity. researchgate.netrsc.org

Key examples of other fused systems derived from 6-aminouracils include:

Pyrimido[4,5-d]pyrimidines: These tricyclic systems can be synthesized via Mannich reactions, where 6-aminouracil reacts with formaldehyde (B43269) and a primary amine in a (1:2:1) molar ratio, leading to a double Mannich reaction and subsequent cyclization. researchgate.net

Fused Spirooxindoles: Multicomponent reactions involving 6-aminouracil, isatin (B1672199) derivatives, and an active methylene compound can lead to the formation of complex spirocyclic systems where the oxindole (B195798) moiety is fused to a pyrimidine ring. rsc.org

Thiazolo[4,5-d]pyrimidines: The reaction of 6-amino-2-thiouracil (B86922) with aldehydes in the presence of chloroacetic acid can afford thiazolopyrimidinyl acetamides, representing a fused thiazole-pyrimidine core. ekb.eg

The versatility of 6-aminouracil in MCRs allows for the combination of three or more reactants in a single step to build complex molecular architectures, highlighting its strategic importance in combinatorial chemistry and drug discovery. rsc.org

| Target Scaffold | Reaction Type | Key Co-Reactants | Reference |

| Pyrimido[4,5-d]pyrimidines | Double Mannich Reaction | Formaldehyde, Primary Amines | researchgate.net |

| Fused Spirooxindoles | Multicomponent Reaction | Isatins, Active Methylene Compounds | rsc.org |

| Thiazolo[4,5-d]pyrimidines | Cyclocondensation | Aldehydes, Chloroacetic Acid | ekb.eg |

| Dipyrimidinopyridines | Condensation | Aromatic Aldehydes | researchgate.net |

Strategic Application in the Synthesis of Chiral Compounds

While 6-aminouracil itself is achiral, it serves as an excellent scaffold for the strategic introduction of chirality to synthesize enantiomerically enriched molecules. This is typically achieved by reacting the uracil precursor with a chiral building block, transferring the chirality of the starting material to the final product.

A notable example is the synthesis of C-nucleoside analogues. The condensation of 6-aminouracil derivatives with chiral sugars (e.g., D-glucose, D-galactose) can lead to the formation of C-glycosides. ekb.eg In these molecules, the anomeric carbon of the sugar is directly attached to the C5 position of the uracil ring, creating a stable C-C bond and incorporating the sugar's inherent chirality into the final structure. This strategy is a cornerstone in the synthesis of modified nucleosides for therapeutic applications.

Another common strategy involves the coupling of a pre-synthesized chiral side chain to the heterocyclic core. While not a direct asymmetric transformation of the uracil ring, this approach leverages the uracil derivative as a foundational scaffold. For instance, chiral amines or amino acids can be coupled to activated positions on the pyrimidine ring or on fused ring systems derived from it. This modular approach is widely used in drug development to explore the impact of stereochemistry on biological activity, as the specific spatial arrangement of substituents is often critical for molecular recognition and efficacy.

In Vitro Biochemical and Molecular Research on Uracil Derivatives Excluding Clinical Studies

Investigations into Molecular Interactions and Binding Affinities

Research into the molecular interactions of uracil (B121893) derivatives is crucial for understanding their mechanisms of action. Studies often involve examining their binding affinities to biological macromolecules like DNA and proteins.

For instance, a series of 5-cinnamoyl-6-aminouracil derivatives were synthesized and evaluated for their potential as anticancer agents. scirp.org These compounds were found to adopt an extended planar conformation, which is favorable for stacking interactions with the nucleic bases of DNA. scirp.org This suggests a potential mechanism of action involving DNA intercalation. scirp.org Further studies on these derivatives, including those with hydrophilic side chains on the 6-amino group, have been conducted to understand their structure-activity relationships and interactions with DNA. scirp.org

Computational studies have also been employed to investigate intramolecular interactions in 5- and 6-substituted uracil derivatives. dntb.gov.ua These studies explore how different substituents on the uracil ring influence the molecule's electronic properties and potential for non-covalent interactions, which are critical for binding to biological targets. dntb.gov.ua The position of substituents, such as an amino group at the 6-position, can significantly impact the molecule's interaction with its environment. dntb.gov.ua

In the context of antiviral research, N1,N3-disubstituted uracils have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). documentsdelivered.com Molecular docking simulations have been used to model the binding of these compounds to the non-nucleoside binding pocket of the enzyme, providing insights into the specific molecular interactions that contribute to their inhibitory activity. documentsdelivered.com

Exploration of Enzymatic Modulation by Uracil-Based Compounds

Uracil derivatives have been widely studied as modulators of various enzymes. 6-aminouracil (B15529) itself has been found to inhibit uracil-DNA glycosylase and dihydropyrimidine (B8664642) dehydrogenase. researchgate.net

Further research has demonstrated that various heterocyclic compounds synthesized from 6-aminouracil can act as enzyme inhibitors. researchgate.net For example, a number of these derivatives were evaluated for their ability to inhibit cathepsin B, a cysteine protease implicated in cancer progression. researchgate.net Several compounds, including a phenyl thiourea (B124793) derivative of 6-aminouracil, exhibited significant inhibition of cathepsin B, with the most active compound showing 82.3% inhibition. researchgate.net

The enzymatic activation of certain uracil analogs is also a key area of study. For example, 6-alkoxy-substituted methylenecyclopropane (B1220202) nucleoside analogs require enzymatic modification by adenosine (B11128) deaminase-like protein 1 (ADAL-1) for their activation. This enzyme removes a moiety at the 6-position, which is an essential step before the compound can be converted into its active triphosphate form to inhibit viral DNA polymerase.

The inhibitory potential of uracil derivatives extends to viral enzymes as well. A series of N1,N3-disubstituted uracils have been shown to be potent inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle. documentsdelivered.com

Cellular Uptake and Metabolism Studies in In Vitro Systems

The cellular uptake and metabolism of nucleobase analogs are critical determinants of their biological activity. While specific studies on 6-Amino-1-neopentyluracil are not available, research on related compounds provides insights into these processes.

Nucleobase transporters are key proteins involved in the cellular uptake of purines and pyrimidines and their analogs. The efficiency of these transporters can significantly influence the intracellular concentration and, consequently, the efficacy of a uracil-based compound.

Metabolic studies on some nucleoside analogs have revealed that enzymatic modifications are necessary for their activation. For instance, the removal of a group at the 6-position of certain guanine-based nucleoside analogs by ADAL-1 is a crucial metabolic step. This highlights the importance of understanding the metabolic pathways of uracil derivatives to predict their activity.

Mechanistic Studies on Cellular Pathway Modulation in Model Organisms (excluding human trials)

In vitro studies using cell lines are instrumental in elucidating the mechanisms by which uracil derivatives modulate cellular pathways.

Several derivatives of 6-aminouracil have been screened for their cytotoxic activity against various cancer cell lines. For example, compounds synthesized from 6-aminouracil were tested against the PC3 prostate cancer cell line. researchgate.net The results, as summarized in the table below, indicate that the cytotoxic activity is highly dependent on the specific chemical structure of the derivative. researchgate.net

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin (Reference) | PC3 | 0.93 |

| Chloroacetylated 6-aminouracil derivative | PC3 | 21.21 |

| Furan-substituted amino-6-aminouracil derivative 1 | PC3 | 7.02 |

| Furan-substituted amino-6-aminouracil derivative 2 | PC3 | 8.57 |

| Pyrrolidinone-substituted 6-aminouracil derivative | PC3 | 38.73 |

| Pyrimidine-2-thione substituted amino-6-aminouracil derivative 1 | PC3 | 43.95 |

| Pyrimidine-2-thione substituted amino-6-aminouracil derivative 2 | PC3 | 79.20 |

In another study, the proliferative activity of various 6-substituted uracil derivatives was investigated on immortalized lung epithelial cells. This research aimed to identify compounds capable of stimulating lung cell proliferation for potential applications in regenerative medicine. The study found that the maximum tolerated dose and the level of cell proliferation were dependent on the chemical structure of the compounds. For example, 1-butyl-6-methyluracil (B86784) demonstrated a high level of cell proliferation.

Furthermore, 5-cinnamoyl-6-aminouracil derivatives have exhibited cytotoxic activity in vitro against L1210 leukemia cells. scirp.org These findings suggest that certain 6-aminouracil derivatives may exert their effects by interfering with fundamental cellular processes such as cell growth and proliferation. scirp.org

Q & A

Q. What are the recommended synthetic routes for 6-Amino-1-neopentyluracil, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a modified protocol for uracil derivatives includes reacting 6-aminouracil with neopentyl halides under basic conditions (e.g., anhydrous K₂CO₃ in DMF at 60–80°C). Reaction efficiency depends on:

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., neopentyl group integration at δ ~1.0 ppm for CH₃ groups).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% for high-grade material) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₄N₃O₂) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Highly soluble in DMF, DMSO, and hot water; limited solubility in non-polar solvents.

- Stability : Stable at RT in dry conditions but hydrolyzes under strongly acidic/basic conditions (pH < 2 or >10). Thermal stability up to 200°C .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?

The amino group at position 6 and electron-deficient pyrimidine ring facilitate reactivity:

- Nucleophilic attack : At C5 or C6 positions, depending on electrophile (e.g., nitroso group introduction via NaNO₂/HCl ).

- Steric effects : The neopentyl group at N1 influences regioselectivity by hindering approach at N3 .

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

- Purity variability : Use high-purity (>99%) batches for biological assays to minimize off-target effects .

- Assay conditions : Standardize cell lines (e.g., prostate cancer PC3 vs. LNCaP) and incubation times .

- Data normalization : Reference activity to positive controls (e.g., cisplatin for cytotoxicity) .

Q. What strategies improve the yield of this compound in multi-step syntheses involving sensitive functional groups?

Q. How can computational modeling predict the binding affinity of this compound derivatives to target enzymes (e.g., cathepsin B)?

- Docking studies : Use AutoDock Vina with crystal structures (PDB: 1HUC) to simulate ligand-enzyme interactions.

- MD simulations : Analyze stability of binding poses over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., nitroso vs. amino groups) with inhibitory activity .

Methodological Considerations

Q. What analytical techniques validate the stability of this compound in long-term storage?

Q. How do researchers address discrepancies between experimental and theoretical spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.